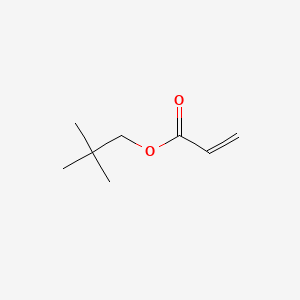

Neopentyl acrylate

Vue d'ensemble

Description

Neopentyl acrylate is an organic compound that belongs to the class of acrylate esters. It is derived from neopentyl alcohol and acrylic acid. This compound is known for its high reactivity and is widely used in the production of polymers and copolymers. Its chemical structure consists of a neopentyl group attached to an acrylate moiety, which imparts unique properties to the compound, making it valuable in various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Neopentyl acrylate can be synthesized through the esterification reaction between neopentyl alcohol and acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process. This method involves the reaction of neopentyl alcohol with acrylic acid in the presence of a catalyst. The reaction mixture is passed through a tubular reactor, where the esterification takes place. The continuous removal of water and the use of high-purity reactants ensure high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Neopentyl acrylate undergoes various chemical reactions, including:

Polymerization: It readily polymerizes to form homopolymers and copolymers.

Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with various nucleophiles and electrophiles.

Ester Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield neopentyl alcohol and acrylic acid.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals, UV light, or heat.

Addition Reactions: Common reagents include halogens, hydrogen halides, and organometallic compounds.

Ester Hydrolysis: Typically carried out using aqueous acid or base solutions.

Major Products Formed:

Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.

Addition Reactions: Various substituted acrylates.

Ester Hydrolysis: Neopentyl alcohol and acrylic acid.

Applications De Recherche Scientifique

Neopentyl acrylate has a wide range of applications in scientific research, including:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

Biology: Employed in the development of biomaterials and drug delivery systems.

Medicine: Utilized in the formulation of medical adhesives and coatings for medical devices.

Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.

Mécanisme D'action

Neopentyl acrylate can be compared with other acrylate esters, such as:

Methyl Acrylate: Has a lower molecular weight and different reactivity due to the absence of steric hindrance from the neopentyl group.

Ethyl Acrylate: Similar to methyl acrylate but with slightly different physical properties.

Butyl Acrylate: Has a longer alkyl chain, resulting in different solubility and polymerization characteristics.

Uniqueness: this compound is unique due to the presence of the neopentyl group, which provides steric hindrance and influences the reactivity and properties of the compound. This makes it particularly valuable in applications where specific polymer properties are desired.

Comparaison Avec Des Composés Similaires

- Methyl Acrylate

- Ethyl Acrylate

- Butyl Acrylate

- 2-Ethylhexyl Acrylate

Neopentyl acrylate’s unique structure and properties make it a versatile compound with numerous applications in various fields of science and industry. Its ability to undergo polymerization and addition reactions, combined with its chemical resistance and adhesion properties, make it an essential component in the development of advanced materials and technologies.

Activité Biologique

Neopentyl acrylate (NPA), a chemical compound with the formula CHO, is primarily utilized in the production of polymers and resins. Its biological activity, particularly in terms of toxicity and potential health effects, has been the subject of various studies. This article explores the biological activity of this compound, including its toxicity, genotoxicity, and environmental impact.

- Molecular Weight : 142.20 g/mol

- CAS Number : 142-19-2

- Structure : this compound is an ester derived from acrylic acid and neopentyl alcohol.

Acute Toxicity

Studies indicate that this compound exhibits low acute toxicity. The oral LD in rats is reported to be greater than 2000 mg/kg, suggesting a relatively low risk upon ingestion . Inhalation studies have shown no mortality in rats exposed to concentrations up to 11,400 mg/m³ .

Dermal and Ocular Irritation

This compound has been evaluated for skin and eye irritation potential. It was found to be moderately irritating to rabbit eyes but not irritating when applied to intact or abraded skin in rabbits . The compound did not cause sensitization in guinea pigs, indicating a low potential for allergic reactions .

Genotoxicity

The genotoxic potential of this compound has been assessed through various assays. It was found to be non-genotoxic in vitro in Ames tests at concentrations up to 5000 µg/plate. Additionally, it showed no chromosomal aberrations in human lymphocytes . However, mixed results were reported in different studies, necessitating further investigation into its long-term genetic effects.

Reproductive and Developmental Toxicity

This compound has undergone testing for reproductive and developmental toxicity. In a two-generation reproductive study involving rats, no significant reproductive effects were observed at doses up to 150 mg/kg/day . The NOAEL (No Observed Adverse Effect Level) for reproductive effects was determined to be 55 mg/kg/day .

Environmental Impact

This compound is considered inherently biodegradable, which suggests that it does not persist long-term in the environment. However, it is toxic to aquatic organisms, which raises concerns regarding its use and disposal .

Case Study 1: Dermal Exposure Assessment

A study assessed the effects of dermal exposure to this compound in rabbits. The results indicated that while there was some irritation observed on abraded skin, the compound did not cause significant irritation on intact skin after a 24-hour occlusive application .

Case Study 2: Inhalation Exposure Study

Inhalation exposure studies conducted on rats revealed that exposure to concentrations up to 10 mg/m³ did not result in significant adverse effects over a four-week period. The NOAEL for respiratory effects was established at this concentration .

Propriétés

IUPAC Name |

2,2-dimethylpropyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-5-7(9)10-6-8(2,3)4/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLJDZOLZATUFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196397 | |

| Record name | Neopentyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4513-36-4 | |

| Record name | Neopentyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC173991 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Neopentyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.